3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride
Description
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride (CAS: 1250289-17-8) is a sulfonyl chloride derivative featuring a fluorinated benzene core linked to a methyl-substituted pyrazole moiety via a methoxy group. Its molecular formula is C₁₁H₁₁ClFN₃O₃S, with a molecular weight of 319.74 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals or agrochemicals. Its structural complexity arises from the combination of electron-withdrawing (sulfonyl chloride, fluorine) and electron-donating (methoxy, pyrazole) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O3S/c1-15-6-8(5-14-15)7-18-11-3-2-9(4-10(11)13)19(12,16)17/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEODWJYTAVSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the benzene ring substituted with a fluorine atom and a methoxy group. This intermediate is then reacted with 1-methyl-1H-pyrazole under specific conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various derivatives depending on the specific nucleophile or reagent used .
Scientific Research Applications
3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and antifungal properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This makes it a valuable tool in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
The absence of a methoxy spacer in CAS 1097726-37-8 reduces molecular weight (260.67 vs. 319.74 g/mol) but may limit synthetic versatility .
Electron-Donating vs. Withdrawing Groups: The methyl group on the pyrazole (C4 in CAS 1097726-37-8 vs. Fluorine at C3 in all compounds enhances metabolic stability and influences intermolecular interactions in crystal structures .
Collision Cross-Section (CCS) Data :
Physicochemical Properties
- Solubility: The methoxy group in the target compound likely enhances water solubility compared to non-methoxy analogs, though sulfonyl chloride’s hydrophobicity may counteract this effect.
- Stability : Sulfonyl chlorides are generally moisture-sensitive, but the electron-withdrawing fluorine and sulfonyl groups in all compounds may mitigate hydrolysis rates .
Biological Activity
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a sulfonyl chloride group attached to a fluorinated aromatic ring and a pyrazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. Research indicates that derivatives with similar structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 1 µg/mL |
| Compound B | E. coli | 2 µg/mL |
| Compound C | K. pneumoniae | 3 µg/mL |
These findings suggest that the presence of the pyrazole ring enhances antibacterial activity, possibly due to its ability to interfere with bacterial metabolic pathways.
Anticancer Activity
The anticancer potential of compounds containing the pyrazole structure has been well-documented. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including hepatoma and lung cancer cells.
Case Study: Anticancer Screening
In vitro studies demonstrated that a related compound showed significant cell viability reduction in HepG2 (hepatoma) cells, with an IC50 value of 15 µM. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory responses.
- Cell Signaling Modulation : The pyrazole moiety may influence cell signaling pathways related to growth and apoptosis, enhancing the compound's anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
